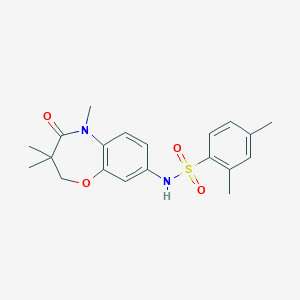
N-(3,3,5-triméthyl-4-oxo-2,3,4,5-tétrahydro-1,5-benzoxazépin-8-yl)-2,4-diméthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le MTT (bromure de 3-(4,5-diméthylthiazol-2-yl)-2,5-diphényltétrazolium) est couramment utilisé pour évaluer la viabilité cellulaire. Ce composé pourrait améliorer les résultats du dosage MTT en influençant le potentiel redox ou la fonction mitochondriale . L'étude de son impact sur la réduction du MTT pourrait être précieuse.
- En tant que bloc de construction polyvalent, ce composé peut participer à diverses synthèses organiques. Par exemple, il pourrait être utilisé pour préparer le 2,4,6-triméthylbenzènesulfonamide, qui trouve des applications dans la production de colorants . Les chercheurs peuvent étudier d'autres voies de synthèse impliquant ce composé.
Améliorateur du dosage MTT
Intermédiaires de synthèse organique
Activité Biologique
2,4-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide (CAS Number: 922041-01-8) is a sulfonamide derivative with a complex structure that has garnered interest for its potential biological activities. This article explores its synthesis, chemical properties, and biological activity based on various research findings.
The compound's molecular formula is C20H24N2O4S, with a molecular weight of 388.5 g/mol. The structure includes a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepin derivative.
| Property | Value |
|---|---|
| CAS Number | 922041-01-8 |
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 388.5 g/mol |
| Density | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the oxazepine ring. Reaction conditions such as temperature and solvent choice are optimized for high yield and purity.
The biological activity of 2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways leading to therapeutic effects.
Pharmacological Studies
Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. Its mechanism may involve inhibition of specific enzymes or modulation of receptor activity relevant to inflammatory pathways .
Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of related compounds in vitro, it was observed that sulfonamide derivatives could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar sulfonamide compounds showed that they exhibit significant activity against various bacterial strains. The mechanism involved interference with bacterial folate synthesis pathways .
Research Findings
- Enzyme Inhibition : Studies have demonstrated that sulfonamides can inhibit carbonic anhydrase and other enzymes crucial for metabolic processes.
- Receptor Binding : The compound may interact with GABA receptors and modulate neurotransmitter release, indicating potential applications in neuropharmacology .
- Cytotoxicity : Preliminary cytotoxicity assays have indicated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .
Propriétés
IUPAC Name |
2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-6-9-18(14(2)10-13)27(24,25)21-15-7-8-16-17(11-15)26-12-20(3,4)19(23)22(16)5/h6-11,21H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVFLKDCJMVUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














